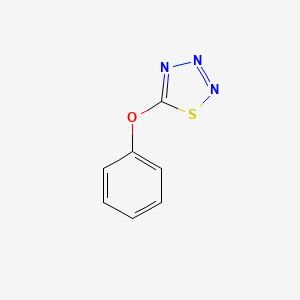

5-Phenoxy-1,2,3,4-thiatriazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N3OS |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

5-phenoxythiatriazole |

InChI |

InChI=1S/C7H5N3OS/c1-2-4-6(5-3-1)11-7-8-9-10-12-7/h1-5H |

InChI Key |

PZBYTYNZFZWQNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=NS2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Phenoxy 1,2,3,4 Thiatriazole and Its Analogs

Thermal and Photochemical Decomposition Pathways

5-Substituted-1,2,3,4-thiatriazoles are known for their limited stability, often decomposing upon heating. researchgate.net Some derivatives are unstable even at room temperature, and many decompose with detonation. researchgate.net The thermal decomposition of 5-phenyl-1,2,3,4-thiatriazole, an analog of the title compound, has been observed to occur slowly even at room temperature when dissolved in carbon tetrachloride, with sulfur precipitation and the appearance of a nitrile stretching frequency in the infrared spectrum. cdnsciencepub.com This inherent instability is a defining characteristic and a primary pathway for their reactivity.

The principal thermal decomposition pathway for 5-aryl-1,2,3,4-thiatriazoles involves the unimolecular extrusion of molecular nitrogen (N₂) and elemental sulfur (S). cdnsciencepub.com This fragmentation results in the formation of the corresponding nitrile. For 5-phenoxy-1,2,3,4-thiatriazole, this reaction would yield phenoxyacetonitrile, nitrogen, and sulfur. Studies on analogs like 5-phenyl-1,2,3,4-thiatriazole confirm that heating leads to the stoichiometric evolution of nitrogen, alongside the formation of benzonitrile and sulfur. cdnsciencepub.com This decomposition is a characteristic thermal reaction for this class of compounds. researchgate.net

The general decomposition reaction can be summarized as follows: Ar-C-N-S-N=N -> Ar-CN + N₂ + S

While thermal decomposition is well-documented, specific studies on the photochemical decomposition of this compound are less common. However, related systems like 3,4-dimethyl-1,2,5-thiadiazole have been shown to photolytically generate nitrile sulfides upon UV irradiation. researchgate.net

Nitrile sulfides (R-C≡N⁺S⁻) are recognized as key reactive intermediates in the decomposition of various sulfur-nitrogen heterocycles. arkat-usa.org Although they are typically too unstable for isolation under normal conditions, they can be generated in situ. researchgate.net The thermolysis of 1,2,5-thiadiazoles, for instance, has been investigated as a potential source of nitrile sulfides, though in many cases, the reaction yields the nitrile and sulfur directly. researchgate.net In the decomposition of other heterocyclic precursors like 1,4,2-dithiazol-5-ones, the proposed mechanism involves the initial expulsion of carbon oxysulfide to form a nitrile sulfide (B99878), which can then be trapped by dipolarophiles. arkat-usa.org The formation of nitriles and sulfur as byproducts in these reactions is attributed to the fragmentation of the nitrile sulfide intermediate competing with other reaction pathways. arkat-usa.org It is plausible that the decomposition of this compound may proceed through a transient phenoxyacetonitrile sulfide intermediate, which then rapidly fragments into the final products.

The stability of the thiatriazole ring is influenced by the nature of the substituent at the 5-position. 5-Alkyl-1,2,3,4-thiatriazoles are noted to be particularly unstable and decompose readily. cdnsciencepub.com In contrast, aryl-substituted analogs exhibit greater, though still limited, stability. cdnsciencepub.com

Kinetic studies on the thermal decomposition of 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles at 90°C have provided insights into the electronic effects on the reaction rate. The investigation of compounds with chloro, hydrogen, and dimethylamino para-substituents revealed that the decomposition kinetics were largely independent of the electronic nature of the substituent. cdnsciencepub.com

| Para-Substituent (X) in 5-(p-X-phenyl)-1,2,3,4-thiatriazole | Observation on Decomposition Kinetics | Reference |

|---|---|---|

| -Cl | No significant dependence on the substituent was observed. | cdnsciencepub.com |

| -H | No significant dependence on the substituent was observed. | cdnsciencepub.com |

| -N(CH₃)₂ | No significant dependence on the substituent was observed. | cdnsciencepub.com |

This lack of a strong electronic influence suggests that the rate-determining step of the decomposition may not involve significant charge development in the aryl ring that would be stabilized or destabilized by the substituents.

Electrophilic Reactivity of the Thiatriazole Nucleus

The 1,2,3,4-thiatriazole ring is an electron-withdrawing system. cdnsciencepub.com This is supported by correlations of ultraviolet absorption maxima, which suggest the thiatriazole ring is as electronegative as a tetrazole ring. cdnsciencepub.com This inherent electron deficiency deactivates the ring towards electrophilic substitution reactions.

Experimental observations on 5-phenyl-1,2,3,4-thiatriazole show that it is inert to attack by concentrated hydrochloric and nitric acids. cdnsciencepub.com However, it decomposes in sulfuric acid at concentrations above 55%, yielding benzonitrile, nitrogen, and sulfur, which indicates that under strongly acidic conditions, the reaction pathway favors ring cleavage over electrophilic substitution. cdnsciencepub.com

Nucleophilic Reactivity of the Thiatriazole Ring System

While the electron-deficient nature of the thiatriazole ring makes it resistant to electrophilic attack, it suggests a potential susceptibility to nucleophilic attack. Direct studies on this compound are scarce, but reactivity can be inferred from related systems. For example, attempts to acylate 5-amino-1,2,3,4-thiatriazole resulted in the fission of the thiatriazole ring, indicating that nucleophilic reagents can promote ring cleavage. scispace.com This suggests that strong nucleophiles may attack the ring, leading to its opening rather than substitution.

Ring-Cleavage and Rearrangement Reactions of Thiatriazoles

Ring-cleavage is a dominant reaction pathway for 1,2,3,4-thiatriazoles, most notably in their thermal and acid-catalyzed decomposition. cdnsciencepub.com Beyond simple fragmentation, rearrangement reactions are also known for related triazole systems, such as the Dimroth rearrangement. rsc.orgnih.gov This type of rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom and has been observed in various 1,2,3-triazole derivatives. rsc.orgnih.gov For instance, 5-amino-1,2,3,4-thiatriazoles have been noted to isomerize to 5-mercaptotetrazoles upon treatment with alkali. researchgate.net While not a direct analog, this highlights the potential for skeletal rearrangements in this class of heterocycles. Ring-expansion reactions have also been identified in related thiatriazole systems under certain conditions. nih.gov

Kinetic Studies of Thiatriazole Transformation Reactions

Investigations into the kinetics of the transformation reactions of this compound and its analogs are limited in publicly available scientific literature. While the thermal instability of the 1,2,3,4-thiatriazole ring system is a well-documented characteristic, detailed quantitative kinetic data, such as reaction rates, activation energies, and Arrhenius parameters for the 5-phenoxy substituted variant, are not extensively reported.

The majority of available research describes the qualitative aspects of decomposition for various 5-substituted 1,2,3,4-thiatriazoles. These compounds are known to decompose upon heating, sometimes at temperatures as low as ambient conditions, and in certain instances, the decomposition can be vigorous or even explosive. The stability of the thiatriazole ring is highly dependent on the nature of the substituent at the 5-position.

For instance, studies on other analogs such as 5-amino and 5-anilino-1,2,3,4-thiatriazole have noted their decomposition at elevated temperatures, though specific kinetic parameters from these studies are not provided. Theoretical studies have been conducted on the thermal stability of compounds like 5-chloro-1,2,3,4-thiatriazole, predicting decomposition pathways and energetics. These computational models suggest that decomposition can proceed through a retro-cycloaddition or a ring-opening mechanism. Such theoretical approaches provide valuable insights into the potential reaction mechanisms that might also be applicable to this compound.

The transformation of 5-alkoxy-1,2,3,4-thiatriazoles via thermolysis to yield cyanate esters is a known synthetic route. This reaction involves the extrusion of molecular nitrogen and sulfur. It is plausible that this compound undergoes a similar transformation to produce phenyl cyanate. However, detailed kinetic profiling of this specific reaction remains to be published.

Kinetic investigations of heterocyclic compounds with similar energetic properties often employ techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures and reaction enthalpies. Isothermal and non-isothermal kinetic models can then be applied to the experimental data to extract kinetic parameters. For this compound, such dedicated kinetic studies would be necessary to provide the quantitative data currently absent from the literature.

Due to the absence of specific experimental kinetic data for the transformation of this compound in the reviewed literature, a data table of kinetic parameters cannot be provided at this time. Further experimental research is required to quantify the reactivity and decomposition kinetics of this specific compound.

Spectroscopic Characterization Techniques Applied to 5 Phenoxy 1,2,3,4 Thiatriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. bezmialem.edu.tr By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule. bezmialem.edu.tr For 5-Phenoxy-1,2,3,4-thiatriazole, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. pressbooks.pub In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the phenoxy group. The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between δ 7.8 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. youtube.com The exact chemical shifts and splitting patterns of these protons would provide information about their substitution pattern and electronic environment. For instance, the proximity to the oxygen atom and the thiatriazole ring would influence the chemical shifts of the ortho, meta, and para protons differently.

The integration of the signals in the ¹H NMR spectrum reveals the relative number of protons contributing to each resonance. youtube.com The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons. youtube.com This coupling provides valuable data on the connectivity of the protons within the phenoxy group.

Table 1: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | 7.8 - 8.2 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific electronic effects within the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. masterorganicchemistry.com In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for the determination of the total number of distinct carbon environments. masterorganicchemistry.com The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atom of the thiatriazole ring (C5) is expected to have a characteristic chemical shift. For comparison, in related 5-amino-1,2,3,4-thiatriazoles, the C5 signal is a key indicator for structural assignments. researchgate.net The carbons of the phenoxy group will also exhibit distinct signals. The carbon atom directly attached to the oxygen (ipso-carbon) will have a specific chemical shift, while the ortho, meta, and para carbons will appear at different positions due to the electronic influence of the oxygen and the thiatriazole ring.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thiatriazole Ring Carbon (C5) | Specific to the heterocycle |

| Phenoxy Group (ipso-C) | Downfield due to oxygen attachment |

| Phenoxy Group (ortho, meta, para-C) | Aromatic region, influenced by oxygen |

Note: Precise chemical shifts require experimental data. The table provides a general expectation based on known trends in ¹³C NMR.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the heterocyclic core of this compound. researchgate.net Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides invaluable information about the electronic structure and bonding of the nitrogen atoms. The chemical shifts of the nitrogen atoms in the thiatriazole ring can help to distinguish between different isomers and to understand the electronic distribution within the heterocycle.

The use of ¹⁵N-labeled compounds can significantly enhance the utility of ¹⁵N NMR, allowing for the study of reaction mechanisms, such as alkylation sites, and for the determination of coupling constants (e.g., ¹J(¹³C,¹⁵N) and ¹J(¹H,¹⁵N)), which provide further structural constraints. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds of the phenyl group, and the vibrations of the thiatriazole ring. The N=N stretching vibration within the thiatriazole ring is also a key feature. asianpubs.org The C-S bond vibration would also be present. asianpubs.org

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. americanpharmaceuticalreview.com The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| C=C Aromatic Ring Stretch | ~1450-1600 |

| C-O-C Ether Stretch | ~1200-1250 |

| N=N Stretch (Thiatriazole) | Characteristic band |

| C-S Stretch | ~600-800 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light.

The phenoxy group and the thiatriazole ring are the primary chromophores in this molecule. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. asianpubs.org The π→π* transitions, typically of higher energy, arise from the aromatic system, while the lower energy n→π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. asianpubs.org The position of the absorption maxima (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the electronic structure of the molecule.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity of the atoms, including the geometry of the thiatriazole ring and the orientation of the phenoxy group relative to the heterocyclic core. It would also reveal details about intermolecular interactions, such as π-π stacking, which can influence the physical properties of the compound. While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to related thiatriazole derivatives, confirming their molecular structures. epo.org

Photoelectron Spectroscopy (e.g., He I, VUV) for Electronic Structure and Ionization Potentials

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the electronic structure and ionization potentials of molecules. By irradiating a sample with high-energy photons, such as those from a Helium I (He I) discharge lamp or a vacuum ultraviolet (VUV) source, electrons are ejected. The kinetic energy of these photoejected electrons is measured, and through the principle of energy conservation, the binding energies of the electrons within the molecule can be determined. These binding energies correspond to the ionization potentials—the energy required to remove an electron from a specific molecular orbital.

In the absence of experimental data, computational models serve as a robust alternative for predicting the electronic properties of this compound. These calculations can predict the vertical ionization potentials, which correspond to the energy required to remove an electron without a change in the molecular geometry.

For structurally related compounds, such as 5-chloro-1,2,3,4-thiatriazole, a combination of He I photoelectron spectroscopy and quantum chemical calculations has been successfully employed to elucidate its electronic structure and determine its ionization potentials. researchgate.net Such studies provide a framework for understanding the electronic makeup of the 1,2,3,4-thiatriazole ring system and the influence of the substituent at the 5-position.

The results of such a computational investigation would typically be presented in a data table format, listing the calculated ionization potentials and the primary character of the corresponding molecular orbitals.

Table 1: Theoretical Vertical Ionization Potentials for this compound (Note: The following data are illustrative and based on what would be expected from a high-level theoretical calculation, such as Density Functional Theory (DFT) or an ab initio method. They are intended to represent the type of information gained from such a study in the absence of direct experimental values.)

| Ionization Potential (eV) | Molecular Orbital Character |

| ~8.5 - 9.0 | π (Phenoxy ring) |

| ~9.5 - 10.0 | n (Oxygen), π (Thiatriazole ring) |

| ~10.5 - 11.0 | π (Thiatriazole ring), σ (C-O) |

| ~11.5 - 12.0 | σ (Thiatriazole ring) |

| >12.0 | Deeper lying σ and π orbitals |

These theoretical values provide a quantitative measure of the stability of the electrons in their respective orbitals and are crucial for understanding the molecule's reactivity, photochemistry, and behavior in electronic devices. The ordering and spacing of these ionization potentials, as revealed by photoelectron spectroscopy or accurate theoretical calculations, offer a detailed fingerprint of the electronic structure of this compound.

Computational and Theoretical Studies on 5 Phenoxy 1,2,3,4 Thiatriazole

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Comprehensive studies employing modern computational methods to elucidate the ground state properties and high-level electronic structure of 5-Phenoxy-1,2,3,4-thiatriazole are not present in the surveyed literature.

Density Functional Theory (DFT) Approaches for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to predict the geometric and electronic properties of molecules. Methods like B3LYP are frequently used for heterocyclic compounds to determine optimized geometries, vibrational frequencies, and other ground-state characteristics. researchgate.net For the closely related 5-phenyl-1,2,3,4-thiatriazole, DFT calculations (B3LYP/6-31G*) have been utilized to investigate its decomposition products. researchgate.net However, specific outputs of DFT calculations, such as optimized bond lengths, bond angles, and dihedral angles for this compound, are not available. An early study from 1975 used Complete Neglect of Differential Overlap (CNDO) calculations to study alkylation in 5-substituted 1,2,3,4-thiatriazoles, but these methods are now largely superseded by more accurate DFT approaches. dss.go.th

Ab Initio Methods for High-Level Electronic Structure Calculations (e.g., CCSD(T), SAC-CI)

High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the gold standard for obtaining highly accurate electronic energies and properties. These methods provide a rigorous treatment of electron correlation. While the principles of these methods are well-established, their specific application to determine the precise electronic structure of this compound has not been documented in the available research.

Analysis of Electronic Structure Descriptors

The analysis of electronic structure descriptors, which are crucial for understanding a molecule's reactivity and kinetic stability, relies on the foundational data from quantum chemical calculations. Due to the absence of such primary data for this compound, a detailed discussion of its specific electronic descriptors is not possible.

Ionization Potentials and Electron Affinity

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental electronic properties directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem within the Hartree-Fock framework. Accurate prediction of these values typically requires sophisticated computational methods. No specific calculated values for the ionization potential or electron affinity of this compound were found in the literature.

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions. The generation of an MEP map requires the optimized molecular geometry and its calculated wavefunction. As these prerequisite data are unavailable for this compound, no analysis of its electrostatic potential or charge distribution can be presented.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling serves as a powerful tool to elucidate the complex reaction mechanisms and pathways of molecules like this compound. Through theoretical calculations, researchers can map out the energetic landscapes of chemical transformations, providing insights that are often difficult to obtain through experimental means alone. nih.gov These methods are crucial for understanding the stability, reactivity, and decomposition of heterocyclic compounds.

Transition State Characterization and Activation Energy Calculations

The thermal decomposition of 5-substituted-1,2,3,4-thiatriazoles is a key area of study, as these compounds serve as precursors for other reactive species. Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing the transition states and calculating the activation energies for these reactions. nih.govsumitomo-chem.co.jp

The decomposition of 5-alkoxy-1,2,3,4-thiatriazoles, a class of compounds closely related to this compound, has been investigated both experimentally and theoretically. The reaction is found to be a first-order process. electronicsandbooks.com The proposed rate-determining step involves the initial ring-opening through the cleavage of an S-N bond, leading to the formation of a thioazide intermediate. This intermediate subsequently loses nitrogen and sulfur to form a cyanate. electronicsandbooks.com

Experimental studies on various 5-alkoxy-1,2,3,4-thiatriazoles have determined their activation energies to be consistently around 24.6 kcal/mol, with an activation entropy of approximately 4.4 cal·mol⁻¹·K⁻¹. electronicsandbooks.com This consistency across different alkoxy substituents supports the hypothesis that the reaction mechanism is the same in all cases and is governed by the initial S-N bond-breaking step. electronicsandbooks.com While specific computational studies detailing the transition state geometry for this compound are not widely available, the data from its alkoxy analogues provide a strong basis for its expected behavior.

| Compound Class | Rate-Determining Step | Activation Energy (Ea) | Activation Entropy (ΔS‡) | Reference |

| 5-Alkoxy-1,2,3,4-thiatriazoles | S-N bond cleavage | ~24.6 kcal/mol | ~4.4 cal·mol⁻¹·K⁻¹ | electronicsandbooks.com |

This interactive table summarizes the kinetic parameters for the decomposition of 5-alkoxy-1,2,3,4-thiatriazoles, which serve as a model for the phenoxy derivative.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations offer a method to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. nih.gov For heterocyclic compounds, MD simulations are frequently used to assess the stability of ligand-receptor complexes, explore conformational landscapes, and understand interaction patterns that influence biological activity or material properties. mdpi.comnih.gov

While specific molecular dynamics simulation studies focused exclusively on this compound are not prominent in the literature, the methodology has been widely applied to related triazole and thiadiazole systems. researchgate.netresearchgate.net In such studies, a common approach involves generating topologies and parameter files for the molecule using programs like CHARMM-GUI and running the simulations with software such as NAMD. nih.gov The simulations can reveal stable conformations, the flexibility of different parts of the molecule (like the phenoxy group relative to the thiatriazole ring), and potential intermolecular interactions in solution or within a biological active site. mdpi.com For this compound, MD simulations could be employed to understand its conformational preferences, which are crucial for its reactivity and interactions. For instance, simulations could clarify the rotational barrier of the phenoxy group and the planarity of the heterocyclic ring system over time.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) are routinely used to calculate vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netmdpi.com These theoretical predictions are vital for confirming molecular structures, assigning experimental spectral bands, and understanding the electronic structure. researchgate.net

For this compound, computational methods have been successfully used to aid in the identification of its pyrolysis products. In one study, this compound was subjected to flash vacuum pyrolysis to generate the transient species NNS (thionitrosoamine). researchgate.net The experimental IR spectrum of the matrix-isolated product was compared with vibrational data obtained from high-level ab initio and DFT (B3LYP) calculations. researchgate.net This comparison was crucial for confirming the identity of NNS, with calculated frequencies for the N-N and N-S stretching vibrations showing good agreement with the experimental data.

The table below presents a comparison of experimental and calculated vibrational frequencies for the NNS molecule, a key product from the decomposition of this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method | Reference |

| ν(NN) | 2039 | Not specified in abstract | Ab initio / DFT | researchgate.net |

| ν(NS) | 752 | Not specified in abstract | Ab initio / DFT | researchgate.net |

This interactive table highlights the use of computational methods to validate the experimental spectroscopic data of a decomposition product of this compound.

The agreement between computed and observed spectra validates the computational models, which can then be used to predict other properties of the parent molecule, this compound, with a higher degree of confidence. researchgate.net

Structure Reactivity Relationships in 5 Phenoxy 1,2,3,4 Thiatriazole Chemistry

Impact of the Phenoxy Substituent on Thiatriazole Ring Stability and Reactivity

The substituent at the 5-position of the 1,2,3,4-thiatriazole ring plays a pivotal role in determining the molecule's stability and the pathways through which it decomposes. The nature of this substituent can significantly influence the mode of decomposition. uzh.ch

In the case of 5-phenoxy-1,2,3,4-thiatriazole, the phenoxy group, an oxygen-linked aryl substituent, directs the course of its thermal decomposition. It is proposed that the thermal breakdown of this compound proceeds through the elimination of a labile dinitrogen sulfide (B99878) (N₂S) moiety. uzh.ch This mode of decomposition is analogous to that observed for other 5-alkoxy-1,2,3,4-thiatriazoles, which decompose to yield alkyl cyanates, sulfur, and nitrogen. electronicsandbooks.com The initial and rate-determining step in the decomposition of these alkoxy derivatives is believed to be the opening of the thiatriazole ring to form a thioazide intermediate. electronicsandbooks.com This intermediate then rapidly decomposes, as evidenced by the first-order kinetics of the reaction. electronicsandbooks.com

The stability of the 1,2,3,4-thiatriazole ring is generally low, with many derivatives being unstable and prone to decomposition upon heating, sometimes even at room temperature. researchgate.netresearchgate.net The presence of the phenoxy group, as with other alkoxy groups, appears to render the molecule susceptible to this ring-opening and fragmentation pathway. This contrasts with the decomposition of 5-aryl or 5-alkyl substituted thiatriazoles, which primarily yield nitriles, sulfur, and nitrogen, with aryl isothiocyanates sometimes observed as byproducts. electronicsandbooks.com

The photochemical decomposition of 1,2,3,4-thiatriazoles follows a different mechanistic route, involving the elimination of molecular nitrogen (N₂) to generate a transient thiazirine/nitrile sulfide system. uzh.ch The specific influence of the phenoxy substituent on the quantum yield and product distribution of this photochemical pathway warrants further investigation.

Electronic Effects of the 1,2,3,4-Thiatriazole Ring System

This electron-withdrawing nature is a consequence of the high nitrogen content and the presence of the sulfur heteroatom within the five-membered ring. These heteroatoms are more electronegative than carbon, leading to a polarization of the ring system and a net withdrawal of electron density from the substituent at the 5-position.

Recent research has highlighted the potential of the 1,2,3,4-thiatriazole ring as an electron acceptor in the design of materials for organic electronics. researchgate.net This capability is directly linked to its inherent electron-deficient character. In donor-acceptor molecules, the thiatriazole moiety can facilitate charge separation and transport, properties that are crucial for applications in devices such as organic light-emitting diodes (OLEDs). researchgate.net

Spectroscopic studies provide further insight into the electronic structure of the thiatriazole ring. The ultraviolet (UV) absorption spectra of 5-(substituted)amino-1,2,3,4-thiatriazoles show a characteristic absorption maximum in the range of 250–255 mμ. cdnsciencepub.com This absorption is attributed to electronic transitions within the heterocyclic ring system.

Correlation of Quantum Chemical Parameters with Experimental Reactivity Data

Quantum chemical calculations have emerged as a powerful tool for understanding and predicting the reactivity of molecules. By computing various molecular descriptors, it is possible to establish correlations with experimentally observed properties. For heterocyclic compounds, including thiatriazoles and their derivatives, methods like Density Functional Theory (DFT) are employed to calculate parameters that shed light on their chemical behavior. jmaterenvironsci.comnih.gov

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the electronic and reactive properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

While specific quantum chemical studies on this compound are not extensively reported in the provided search results, research on related structures provides a framework for understanding its properties. For example, a study on 5-chloro-1,2,3,4-thiatriazole utilized quantum chemical calculations to determine its ground-state geometry and ionization potentials. researchgate.net Similarly, DFT calculations have been performed on 1-phenyl-1,3,4-thiadiazole derivatives to elucidate their electronic structure. jmaterenvironsci.com

The following table illustrates typical quantum chemical parameters that are calculated and correlated with experimental data for heterocyclic compounds.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Electronegativity | χ | The ability of an atom to attract electrons. |

| Hardness | η | Resistance to change in electron distribution. |

| Softness | S | The reciprocal of hardness, indicates reactivity. |

These theoretical parameters can be correlated with experimental data such as reaction rates, equilibrium constants, and spectroscopic properties to build predictive models for the reactivity of this compound and its derivatives.

Deriving Hammett Type Correlations for Substituted Thiatriazoles

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edulibretexts.org It establishes a linear free-energy relationship between the reaction rate or equilibrium constant of a substituted aromatic compound and the electronic properties of the substituent. The equation is given by:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction. wikipedia.org

Studies on substituted 1,2,3,4-thiatriazoles have successfully employed Hammett-type correlations to understand their reactivity. In an investigation into the kinetics of the thermal decomposition of 5-(p-substituted)phenyl-1,2,3,4-thiatriazoles, a linear Hammett correlation was observed. researchgate.net The reaction constant, ρ, was found to be approximately zero. researchgate.net A small ρ value suggests that the reaction is not very sensitive to the electronic effects of the substituents on the phenyl ring and that the transition state of the rate-determining step has little charge development. researchgate.net

In a related study on the acidities of 1-substituted-tetrazoline-5-thiones, which are isomeric to 5-(substituted)amino-1,2,3,4-thiatriazoles, a linear relationship was found when the pKa values were plotted against the Hammett sigma (σ) values for the substituents. cdnsciencepub.com This indicates that the electronic influence of the substituent is transmitted to the reaction center, in this case, the acidic proton. cdnsciencepub.com The slope of this line, the ρ value, provides a measure of the sensitivity of the acidity to the substituent effects. cdnsciencepub.com

The following table provides hypothetical Hammett substituent constants (σ) for various para-substituents, which are used in such correlations.

| Substituent | σp |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -Cl | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

By determining the reaction constant (ρ) for reactions involving this compound with various substituents on the phenoxy ring, valuable insights into the reaction mechanism and the nature of the transition state can be gained.

Mechanistic Insights from Structural Perturbations

Altering the structure of a molecule and observing the resulting changes in its reactivity is a classic strategy for elucidating reaction mechanisms. In the context of this compound, structural perturbations, such as changing the substituent at the 5-position, provide significant clues about the operative reaction pathways.

The thermal decomposition of 5-alkoxy-1,2,3,4-thiatriazoles, including the phenoxy derivative, is believed to proceed through a mechanism involving the initial opening of the thiatriazole ring to form a thioazide intermediate (RO-CS-N₃). electronicsandbooks.com This hypothesis is supported by the first-order kinetics of the decomposition, which suggests a unimolecular rate-determining step. electronicsandbooks.com The thioazide intermediate is highly unstable and rapidly decomposes to the final products: an alkyl or aryl cyanate, elemental sulfur, and molecular nitrogen. electronicsandbooks.com The fact that the characteristic azide (B81097) band is not observed in the infrared spectrum during the decomposition indicates the fleeting nature of this intermediate. electronicsandbooks.com

This mechanism for thermal decomposition via a thioazide intermediate is distinct from the pathway proposed for 5-aryl and 5-alkyl substituted thiatriazoles, which decompose to nitriles and sulfur, sometimes with the formation of isothiocyanates as byproducts. electronicsandbooks.com This difference in reaction products upon changing the substituent from an alkoxy/phenoxy group to an alkyl/aryl group is a clear example of how structural perturbations can alter the mechanistic landscape.

Furthermore, the mode of decomposition is also dependent on the reaction conditions. While thermal decomposition of this compound likely proceeds via N₂S elimination or through a thioazide intermediate, photochemical decomposition follows a different path. uzh.ch Irradiation of 1,2,3,4-thiatriazoles generally leads to the extrusion of molecular nitrogen (N₂), resulting in the formation of a highly reactive thiazirine intermediate, which can then rearrange to a nitrile sulfide. uzh.ch The nature of the substituent at the 5-position can influence the stability and subsequent reactions of these transient species.

By systematically studying the effects of modifying the phenoxy group (e.g., introducing electron-donating or electron-withdrawing substituents on the phenyl ring) and comparing the reactivity with other 5-substituted thiatriazoles, a more complete picture of the mechanistic intricacies of this heterocyclic system can be developed.

Advanced Research Applications and Future Perspectives of 5 Phenoxy 1,2,3,4 Thiatriazole

Application as Electron Acceptors in Organic Electronics

The 1,2,3,4-thiatriazole ring system is recognized for its electron-accepting characteristics, a crucial property for the development of high-performance organic electronic materials. researchgate.netlbl.gov This has led to the exploration of 5-phenoxy-1,2,3,4-thiatriazole and its derivatives in various optoelectronic applications.

Design and Synthesis of Thermally-Activated Delayed Fluorescence (TADF) Emitters

A significant area of application for this compound derivatives is in the design of Thermally-Activated Delayed Fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). researchgate.netnih.gov TADF materials allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. bohrium.com

Researchers have successfully synthesized donor-acceptor type TADF emitters where the 1,2,3,4-thiatriazole moiety acts as the electron acceptor. researchgate.netnih.gov For instance, a novel donor-acceptor thiatriazole derivative has been prepared that shows prominent TADF in both solution and film. researchgate.netnih.gov This compound exhibited a high photoluminescence quantum yield (PLQY) of 76% in methylcyclohexane (B89554) (MCH) and an impressive 99% in a Zeonex film under oxygen-free conditions. researchgate.netnih.gov OLED devices fabricated with such new TADF emitters have achieved high external quantum efficiencies (EQEs) up to 16.8%, a significant improvement over the theoretical maximum of approximately 5% for conventional fluorescent emitters. researchgate.net The design often involves linking the thiatriazole acceptor to a suitable electron donor, creating a molecule with a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF. bohrium.com

| Emitter Type | Host Material | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) |

| Donor-Acceptor Thiatriazole Derivative | Methylcyclohexane (MCH) | 76% | - |

| Donor-Acceptor Thiatriazole Derivative | Zeonex Film | 99% | 16.8% |

Exploration in Novel Optoelectronic Materials

The electron-accepting nature of the 1,2,3,4-thiatriazole core makes it a valuable building block for a range of novel optoelectronic materials beyond TADF emitters. researchgate.netnih.gov The ability to tune the electronic properties by modifying the substituent at the 5-position (in this case, the phenoxy group) allows for the rational design of materials with specific functionalities. lbl.gov These materials are being investigated for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). chemrxiv.org The development of new synthetic methods, such as a one-pot synthesis of 1,2,3,4-thiatriazoles from commercially available nitriles, has made these functionalized derivatives more accessible for broader research in organic electronics. researchgate.netnih.gov

Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

Beyond its applications in materials science, this compound serves as a versatile intermediate in the synthesis of a wide array of other heterocyclic compounds. researchgate.net Its unique ring system can undergo specific chemical transformations to yield more complex molecular structures.

Utilizing Ring-Opening and Rearrangement Processes for Molecular Diversity

The 1,2,3,4-thiatriazole ring is susceptible to ring-opening and rearrangement reactions, providing pathways to novel molecular scaffolds. researchgate.netmagtech.com.cnbeilstein-journals.org These transformations can be triggered by various reagents or conditions, leading to the formation of different heterocyclic systems. For instance, base-induced rearrangements have been shown to convert functionalized imidazothiazolotriazines into new heterocyclic systems. nih.gov While not directly involving this compound, these studies on related triazole systems highlight the potential for similar reactivity. The ability to selectively open and reconfigure the thiatriazole ring offers a powerful tool for generating molecular diversity from a single precursor. researchgate.netresearchgate.net

Pathways to Complex Polycyclic Heterocycles

The strategic use of this compound as a building block enables the construction of complex polycyclic heterocyclic systems. researchgate.netnih.gov These larger, fused-ring structures are of significant interest in medicinal chemistry and materials science. researchgate.netosi.lv For example, palladium-catalyzed cyclization reactions of 5-iodotriazoles have been used to create fused 1,2,3-triazole frameworks. rsc.org This suggests that functionalized 5-phenoxy-1,2,3,4-thiatriazoles could be similarly employed in intramolecular cyclization reactions to build polycyclic structures. The synthesis of such complex molecules is often challenging, and the use of versatile intermediates like this compound can provide more efficient and elegant synthetic routes. researchgate.netnih.gov

Theoretical Investigations as Corrosion Inhibitors

Recent research has explored the potential of heterocyclic compounds, including those with triazole structures, as corrosion inhibitors, primarily through theoretical studies. researchgate.netnih.gov These computational investigations, often employing Density Functional Theory (DFT), analyze the electronic properties of the molecules to predict their ability to protect metal surfaces from corrosion.

Theoretical calculations on similar heterocyclic compounds have shown that their effectiveness as corrosion inhibitors is related to their molecular electronic properties. researchgate.net Parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and absolute hardness (η) are calculated to understand the interaction between the inhibitor molecule and the metal surface. researchgate.net For instance, a lower LUMO energy and higher electronegativity can indicate a greater ability of the molecule to accept electrons from the metal surface, forming a protective film. researchgate.net While specific theoretical studies on this compound as a corrosion inhibitor are not extensively documented, the general principles derived from studies on other triazole and thiadiazole derivatives suggest its potential in this area. imist.maresearchgate.netmdpi.com The presence of heteroatoms (N, S, O) with lone pairs of electrons and the aromatic phenoxy group could facilitate adsorption onto metal surfaces.

| Compound Class | Theoretical Method | Key Findings |

| Phenyltetrazole Derivatives | DFT (B3LYP/6-31G(d,p)) | High electron acceptor ability correlated with good corrosion inhibition efficiency. researchgate.net |

| Triazole Derivatives | DFT | Adsorption on metal surfaces through physical and chemical bonds. nih.gov |

| Thiadiazole Derivative | DFT | Interaction with metal surfaces via electrostatic interactions and coordination bonds. researchgate.net |

Quantum Chemical Descriptors for Inhibition Efficiency

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the corrosion inhibition potential of organic molecules. chimicatechnoacta.ru For this compound, key descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) provide deep insights into its interaction with metal surfaces. chimicatechnoacta.rupsu.edu

The EHOMO indicates a molecule's capacity to donate electrons; a higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing inhibition efficiency. psu.edu Conversely, ELUMO represents the ability to accept electrons; a lower value indicates a greater capacity to accept electrons from the metal surface. psu.edu The energy gap, ΔE, is a crucial indicator of a molecule's reactivity; a smaller ΔE implies higher reactivity and thus a greater potential for forming a stable, protective layer on a metal surface. chimicatechnoacta.ru Organic compounds with heteroatoms like nitrogen and sulfur, such as those in the thiatriazole ring, generally exhibit high inhibition efficiency due to the presence of these active centers. chimicatechnoacta.ruchimicatechnoacta.ru

Below is an illustrative data table of quantum chemical parameters, based on principles from studies of similar heterocyclic compounds.

| Descriptor | Significance | Illustrative Value for this compound |

| EHOMO | Electron-donating ability | High value |

| ELUMO | Electron-accepting ability | Low value |

| Energy Gap (ΔE) | Chemical reactivity and stability of the adsorbed layer | Low value |

| Dipole Moment (μ) | Influences adsorption through electrostatic interactions | Moderate to high value |

This table is illustrative. Actual values would be determined through specific DFT calculations.

Adsorption Behavior on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal surface, forming a protective film that acts as a barrier against corrosive agents. researchgate.net This adsorption is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions. psu.edu

Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. The phenoxy group and the heteroatoms in the thiatriazole ring can contribute to these interactions. nih.gov Chemisorption, a stronger form of adsorption, involves the formation of coordinate covalent bonds through electron sharing between the inhibitor and the metal. researchgate.net The unshared electron pairs on the nitrogen and sulfur atoms of the thiatriazole ring, along with the π-electrons of the phenoxy group's aromatic ring, can be donated to the vacant d-orbitals of the metal, creating a stable, chemisorbed layer. nih.gov The adsorption process is often analyzed using adsorption isotherms, such as the Langmuir model, to understand the inhibitor's adherence to the metal surface. researchgate.netresearchgate.net Studies on similar heterocyclic compounds show that the adsorption mechanism can be a combination of these interactions, effectively blocking the active corrosion sites on the metal. tulane.edu

Ligand Design and Metal Complexation Studies

The thiatriazole ring system is a versatile scaffold for designing ligands for coordination chemistry. The presence of multiple nitrogen atoms and a sulfur atom provides a variety of potential binding sites for transition metals. tennessee.eduuzh.ch

Coordination of Thiatriazole Derivatives with Transition Metals

Thiatriazole derivatives, like their more commonly studied triazole counterparts, are effective ligands for a range of transition metals, including copper, zinc, nickel, and cobalt. uzh.chresearchgate.netmdpi.com These ligands can coordinate to metal centers in a monodentate or bidentate fashion, leading to the formation of mononuclear or multinuclear metal complexes. uzh.ch The coordination typically involves the nitrogen and sulfur atoms of the heterocyclic ring, which act as donor atoms. uzh.ch The versatility of the thiatriazole scaffold allows for the synthesis of diverse coordination polymers and metal-organic frameworks (MOFs). tennessee.edu For instance, Schiff bases derived from 1,2,3,4-thiatriazole-5-ylamine have been shown to form stable complexes with Cu(II). researchgate.net

Influence of the Phenoxy Group on Binding Affinity and Geometry

The phenoxy group in this compound is not merely a passive substituent; it actively influences the ligand's electronic properties and steric profile, thereby affecting its binding affinity and the geometry of the resulting metal complexes. researchgate.net Electronically, the phenoxy group can modulate the electron density on the thiatriazole ring. Depending on the electronic environment, it can act as an electron-withdrawing group, which can strengthen metal-ligand π-back-bonding and influence the ligand field strength. mdpi.com

Sterically, the bulky nature of the phenoxy group can impose conformational constraints, influencing the coordination geometry around the metal center. escholarship.org This can affect how the ligand packs in the solid state and can be used to direct the formation of specific structural motifs in coordination polymers. Studies on related Schiff base complexes have shown that phenoxy substituents can play a role in determining the final geometry, which can range from square-planar to tetrahedral or octahedral, depending on the metal ion and coordination number. researchgate.net

Emerging Methodologies and Interdisciplinary Research

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques that probe its structural, electronic, and behavioral properties.

Application of Advanced Spectroscopic Techniques

A variety of spectroscopic methods are essential for the structural elucidation and characterization of thiatriazole derivatives and their metal complexes. datanose.nl

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups and to confirm the coordination of the ligand to a metal ion. Shifts in the vibrational frequencies of the C=N, N-N, and C-S bonds in the thiatriazole ring upon complexation provide direct evidence of metal-ligand bond formation. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical for confirming the molecular structure of the ligand in solution. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can provide insights into the binding mode. researchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. The data can help in proposing the geometry of the complexes, as different geometries (e.g., tetrahedral vs. square planar) give rise to distinct electronic spectra. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds, verifying their identity and purity.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure in the solid state. It resolves precise bond lengths, bond angles, and the coordination geometry of metal complexes, offering unambiguous proof of the molecular structure.

These advanced techniques, often used in combination, provide a complete picture of the chemical and physical properties of this compound and its derivatives, paving the way for their application in various scientific fields.

Computational Chemistry for High-Throughput Screening and Virtual Design

Computational chemistry has emerged as an indispensable tool in the rational design and discovery of novel therapeutic agents and materials. In the context of this compound and its analogs, computational approaches are pivotal for high-throughput screening (HTS) of virtual compound libraries and for the in silico design of new molecules with desired properties, thereby accelerating the pace of research while reducing costs. These methods allow for the prediction of molecular properties, biological activities, and intermolecular interactions, guiding synthetic efforts toward the most promising candidates.

The application of computational chemistry to the 1,2,3,4-thiatriazole scaffold encompasses a range of techniques, from quantitative structure-activity relationship (QSAR) studies to molecular docking and molecular dynamics (MD) simulations. These methods are instrumental in elucidating the structural features crucial for biological activity and in designing novel derivatives with enhanced efficacy.

High-Throughput Virtual Screening

High-throughput virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For thiatriazole derivatives, this approach has been instrumental in identifying potential inhibitors for various therapeutic targets. For instance, virtual screening of extensive compound libraries, which include 5-amino-thiatriazoles, has been performed to identify novel bioactive molecules. chemrxiv.org This process often involves the generation of vast virtual libraries, sometimes containing billions of molecules, which are then computationally assessed for their potential to interact with a target of interest. chemrxiv.org

A key advantage of virtual screening is its ability to rapidly narrow down a large chemical space to a manageable number of candidates for synthesis and experimental testing. This is particularly valuable for heterocyclic scaffolds like 1,2,3,4-thiatriazole, where a wide range of substituents can be introduced.

Virtual Design and Molecular Docking

Virtual design involves the use of computer modeling to design molecules with specific properties. A central technique in virtual design is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. This information is crucial for understanding the molecular basis of activity and for designing more potent and selective compounds.

In the field of drug discovery, molecular docking studies have been applied to various triazole and thiadiazole derivatives to identify potential inhibitors for a range of diseases. For example, docking studies have been used to evaluate 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com Similarly, new thiazolyl-triazole Schiff bases have been virtually screened as potential DNA gyrase inhibitors for antibacterial applications. nih.gov

More specifically related to the 1,2,3,4-thiatriazole core, recent research has focused on its potential as an antiviral agent. A study on ursane (B1242777) hybrids with 5-amino-1,2,3,4-thiatriazole investigated their inhibitory activity against the main protease (3CLpro) of SARS-CoV-2. colab.wsresearchgate.net Molecular docking suggested that these compounds could bind to the active site of the enzyme, providing a rationale for their observed activity and a basis for the design of new antiviral candidates. researchgate.net

The following table summarizes the results of a hypothetical molecular docking study of this compound derivatives against a therapeutic target, illustrating the type of data generated in such analyses.

| Compound | Substituent at Phenoxy Ring | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| 1 | H | -7.5 | TYR237, HIS41, CYS145 | Moderate |

| 2 | 4-Chloro | -8.2 | TYR237, HIS41, CYS145, GLN189 | High |

| 3 | 4-Methoxy | -7.9 | TYR237, HIS41, CYS145, SER144 | Moderate-High |

| 4 | 4-Nitro | -8.5 | TYR237, HIS41, CYS145, GLN189, THR25 | High |

| 5 | 3,4-Dichloro | -8.8 | TYR237, HIS41, CYS145, GLN189 | Very High |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to create 3D models that can predict the activity of new compounds. nih.govresearchgate.net

While specific QSAR studies on this compound are not widely reported, numerous studies on related triazole and thiadiazole derivatives demonstrate the utility of this approach. For instance, 3D-QSAR studies have been conducted on substituted 1,2,4-triazole (B32235) derivatives to identify key structural features for their anticancer activity. nih.gov These models help in understanding how different substituents affect the steric and electrostatic fields of the molecule, which in turn influences their biological activity. nih.gov Such studies provide valuable insights for the design of new analogs of this compound with optimized properties.

The data below illustrates a hypothetical QSAR model for a series of 1,2,3,4-thiatriazole derivatives, highlighting the correlation between physicochemical descriptors and biological activity.

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is favorable |

| Molecular Weight | -0.12 | Lower molecular weight is preferred |

| Dipole Moment | +0.28 | Higher polarity enhances activity |

| HOMO Energy | -0.35 | Lower HOMO energy is beneficial |

| LUMO Energy | +0.19 | Higher LUMO energy is advantageous |

These computational approaches, from high-throughput virtual screening to detailed QSAR and molecular docking studies, are crucial for advancing the research on this compound and its analogs. They provide a powerful framework for the virtual design of new compounds with tailored properties for a wide range of applications.

Q & A

Q. What are the most efficient synthetic routes for preparing 5-Phenoxy-1,2,3,4-thiatriazole derivatives?

A one-pot synthesis method using commercially available nitriles has been developed, avoiding the need to isolate unstable thioacylating agents. This approach achieves yields of 51–80% by reacting nitriles with sulfur and optimizing reaction conditions (e.g., solvent choice, sulfur stoichiometry). For example, phenoxazine-functionalized derivatives are synthesized in 70% yield using DMSO as a solvent .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Key methods include:

- Elemental analysis and IR spectroscopy to verify functional groups (e.g., thiatriazole ring vibrations at 950–980 cm⁻¹) .

- Thin-layer chromatography (TLC) to assess compound individuality post-recrystallization .

- Isotopic labeling (15N) for mechanistic studies, such as tracking alkylation reactions via 13C–15N coupling analysis .

Q. What factors influence the stability of 5-substituted 1,2,3,4-thiatriazoles during storage or reaction conditions?

5-Alkyl derivatives are highly unstable, decomposing to nitriles under thermal or acidic conditions. Stability is improved in 5-aryl derivatives (e.g., phenyl groups), where electron-withdrawing substituents reduce ring strain. Storage in inert atmospheres and low temperatures is recommended .

Advanced Research Questions

Q. How can contradictions in synthetic yields for 1,2,3,4-thiatriazole derivatives be resolved?

Discrepancies arise from solvent polarity and sulfur stoichiometry. For example:

- Polar solvents (DMSO) enhance yields by stabilizing intermediates, while non-polar solvents promote side reactions .

- Excess sulfur (>1 equivalent) may induce tetrazine byproducts (<1% yield), requiring precise stoichiometric control .

Q. What methodological strategies are recommended for evaluating the biological activity of this compound derivatives?

- Molecular docking predicts interactions with biological targets (e.g., enzymes like cyclooxygenase-2) by analyzing ligand-receptor binding affinities .

- In vitro assays (e.g., antimicrobial or cytotoxicity testing) should follow standardized protocols, such as broth microdilution for MIC determination, using derivatives with confirmed purity (>95% by HPLC) .

Q. What mechanistic insights explain the formation of 1,2,3,4-thiatriazoles from nitriles?

The reaction proceeds via:

- Thiohydrazide intermediate formation through nitrile-sulfur interaction.

- Diazotization using nitrous acid, leading to cyclization and sulfur incorporation. Computational studies suggest DMSO acts as both solvent and mild oxidizer, stabilizing reactive intermediates .

Q. How do computational methods enhance the study of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.